molecular formula C18H18O5 B1369991 Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate CAS No. 937601-97-3

Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate

Cat. No. B1369991
M. Wt: 314.3 g/mol
InChI Key: GFRMYEBQAQGMIF-UHFFFAOYSA-N
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Description

“Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate” is an organic compound with the molecular formula C18H18O5 . It is a derivative of benzoic acid. The compound has a molecular weight of 314.34 and is solid in its physical form .


Molecular Structure Analysis

The compound contains a total of 42 bonds; 24 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, 1 aromatic ketone, and 2 aromatic ethers .


Physical And Chemical Properties Analysis

“Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate” is a solid substance . It has a melting point range of 79 - 81 degrees Celsius .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate and related compounds are used in the synthesis of various heterocyclic systems. For instance, derivatives of this compound have been utilized in preparing 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones, highlighting their versatility in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).

In Synthesis of Benzoates

This chemical is integral in the synthesis of various benzoate derivatives. A study demonstrated its role in producing ethyl 2-ethoxy-4-methoxy-6-perfluoroalkylbenzoates, which are confirmed through IR, MS, 1H, 13C, and 19F NMR spectra, and elemental analyses. This emphasizes its utility in creating complex organic compounds with specific characteristics (Cao, Ding, Yi, & Zhu, 1997).

Understanding Reaction Mechanisms

The compound plays a role in studies aimed at understanding the mechanisms of reactions involving carbonyl compounds. For instance, it has been used to measure rate coefficients and study the effects of various substituents in the alkaline hydrolysis of related esters, aiding in the understanding of reaction kinetics and mechanisms (Bowden & Byrne, 1996).

Mesomorphic Behavior Studies

Researchers have employed methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate derivatives to investigate mesomorphic behavior, particularly in the formation of nematic and smectic phases. This research contributes to the understanding of molecular structures and their influence on liquid crystal formations (Kuboshita, Matsunaga, & Matsuzaki, 1991).

Photopolymerization

The compound's derivatives have been explored in the context of photopolymerization. Specifically, it has been utilized in the development of novel photoiniters for the polymerization process, highlighting its potential application in materials science (Guillaneuf et al., 2010).

Safety And Hazards

The compound is associated with several hazard statements: H302, H312, and H332 . Precautionary measures include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 . It’s important to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O5/c1-13(19)14-6-8-16(9-7-14)22-10-11-23-17-5-3-4-15(12-17)18(20)21-2/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRMYEBQAQGMIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594790
Record name Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-(4-acetylphenoxy)ethoxy)benzoate

CAS RN

937601-97-3
Record name Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[2-(4-acetylphenoxy)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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